Cas no 2228459-79-6 (1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid)

1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
- 2228459-79-6
- EN300-1991625
-
- インチ: 1S/C8H9ClN2O2/c1-11-4-10-6(9)5(11)8(2-3-8)7(12)13/h4H,2-3H2,1H3,(H,12,13)
- InChIKey: SGAJLQRSJNSWGE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C2(C(=O)O)CC2)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 200.0352552g/mol
- どういたいしつりょう: 200.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991625-5.0g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 5g |
$4972.0 | 2023-05-31 | ||
Enamine | EN300-1991625-1.0g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 1g |
$1714.0 | 2023-05-31 | ||
Enamine | EN300-1991625-10g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 10g |
$7373.0 | 2023-09-16 | ||
Enamine | EN300-1991625-5g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 5g |
$4972.0 | 2023-09-16 | ||
Enamine | EN300-1991625-0.1g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 0.1g |
$1508.0 | 2023-09-16 | ||
Enamine | EN300-1991625-0.25g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 0.25g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1991625-2.5g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-1991625-1g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 1g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-1991625-0.05g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 0.05g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1991625-0.5g |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid |
2228459-79-6 | 0.5g |
$1646.0 | 2023-09-16 |
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Wei Chen Nanoscale, 2015,7, 6957-6990
1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acidに関する追加情報
1-(4-Chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic Acid (CAS No. 2228459-79-6): An Overview
1-(4-Chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 2228459-79-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is defined by a cyclopropane ring linked to a substituted imidazole moiety. The presence of the chlorine atom and the methyl group on the imidazole ring imparts specific chemical and biological properties to the molecule. The cyclopropane ring, known for its strain energy, contributes to the compound's reactivity and stability, making it an interesting target for synthetic chemists and medicinal chemists alike.
The synthesis of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has been reported using various methodologies. One common approach involves the reaction of a cyclopropane derivative with an appropriately substituted imidazole precursor. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, as well as to explore alternative synthetic strategies that are more environmentally friendly and cost-effective. For instance, a recent publication in the Journal of Organic Chemistry described a novel one-pot synthesis method that significantly reduced reaction time and minimized by-product formation.
The biological activities of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid have been extensively investigated in both in vitro and in vivo models. Initial studies indicated that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response pathway. Additionally, it has shown promising antiviral activity against several viral strains, including influenza and herpes simplex virus (HSV). These findings have sparked interest in exploring its potential as a lead compound for the development of new antiviral drugs.
In the context of cancer research, 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has demonstrated selective cytotoxicity against various cancer cell lines. Mechanistic studies have revealed that it targets specific signaling pathways involved in cell proliferation and apoptosis. For example, a study published in Cancer Research showed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through the activation of caspase cascades. These results suggest that it could be a valuable candidate for further preclinical evaluation as an anticancer agent.
Beyond its therapeutic potential, 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has also been explored for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it useful for studying protein-protein interactions and signaling pathways. Researchers have utilized this compound to gain insights into the molecular mechanisms underlying various diseases, contributing to the development of novel therapeutic strategies.
The safety profile of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is an important consideration for its potential clinical applications. Preclinical toxicology studies have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are needed to fully assess its safety and pharmacokinetic properties in humans.
In conclusion, 1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 2228459-79-6) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new aspects of its structure-function relationships and therapeutic potential, paving the way for its development into effective treatments for various diseases. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.
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